molecular formula C10H13I B13518069 2-Ethyl-5-iodo-1,3-dimethylbenzene

2-Ethyl-5-iodo-1,3-dimethylbenzene

Cat. No.: B13518069
M. Wt: 260.11 g/mol
InChI Key: RXTZITYZEQIYLH-UHFFFAOYSA-N
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Description

2-Ethyl-5-iodo-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group, an iodine atom, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-ethyl-5-methoxy-1,3-dimethylbenzene when methoxide is the nucleophile.

    Oxidation: Products include 2-ethyl-5-iodo-1,3-dimethylbenzoic acid or 2-ethyl-5-iodo-1,3-dimethylbenzaldehyde.

    Reduction: The major product is 2-ethyl-1,3-dimethylbenzene.

Scientific Research Applications

2-Ethyl-5-iodo-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-5-iodo-1,3-dimethylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its aromatic ring and substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,3-dimethylbenzene
  • 2-Ethyl-1,3-dimethylbenzene
  • 5-Iodo-1,3-dimethylbenzene

Uniqueness

2-Ethyl-5-iodo-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both an ethyl group and an iodine atom on the benzene ring makes it a valuable intermediate for various synthetic applications.

Properties

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

IUPAC Name

2-ethyl-5-iodo-1,3-dimethylbenzene

InChI

InChI=1S/C10H13I/c1-4-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3

InChI Key

RXTZITYZEQIYLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1C)I)C

Origin of Product

United States

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